

An In-depth Technical Guide to 4-Amino-5-bromopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-5-bromopyridine-2-carboxylic acid

Cat. No.: B577883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-Amino-5-bromopyridine-2-carboxylic acid**, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound, this guide also incorporates data from closely related analogs to provide a thorough understanding of its chemical characteristics.

Molecular Structure and Properties

4-Amino-5-bromopyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 4-position, a bromine atom at the 5-position, and a carboxylic acid group at the 2-position. This specific arrangement of functional groups imparts distinct chemical properties that are valuable for further synthetic modifications and potential biological interactions.

Chemical and Physical Properties

The key physicochemical properties of **4-Amino-5-bromopyridine-2-carboxylic acid** are summarized in the table below. This data is compiled from chemical supplier databases and computational predictions.

Property	Value
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂
Molecular Weight	217.02 g/mol
CAS Number	1363381-01-4
IUPAC Name	4-amino-5-bromopyridine-2-carboxylic acid
Purity	Typically available at $\geq 97\%$
InChI Key	KHUNMLWXXVKEDU-UHFFFAOYSA-N

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Amino-5-bromopyridine-2-carboxylic acid** is not readily available in the public domain. However, based on the known spectra of similar pyridine derivatives, the following characteristic spectral features can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridine ring and the protons of the amino and carboxylic acid groups. The single aromatic proton would likely appear as a singlet in the downfield region (typically δ 7.0-8.5 ppm). The amino group protons would likely appear as a broad singlet, and the carboxylic acid proton would be a broad singlet at a very downfield chemical shift (δ > 10 ppm), with its position being concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid. The carbon atoms attached to the electronegative nitrogen, bromine, and oxygen atoms would be shifted downfield. The carboxyl carbon typically appears in the range of 165-185 ppm.[1]

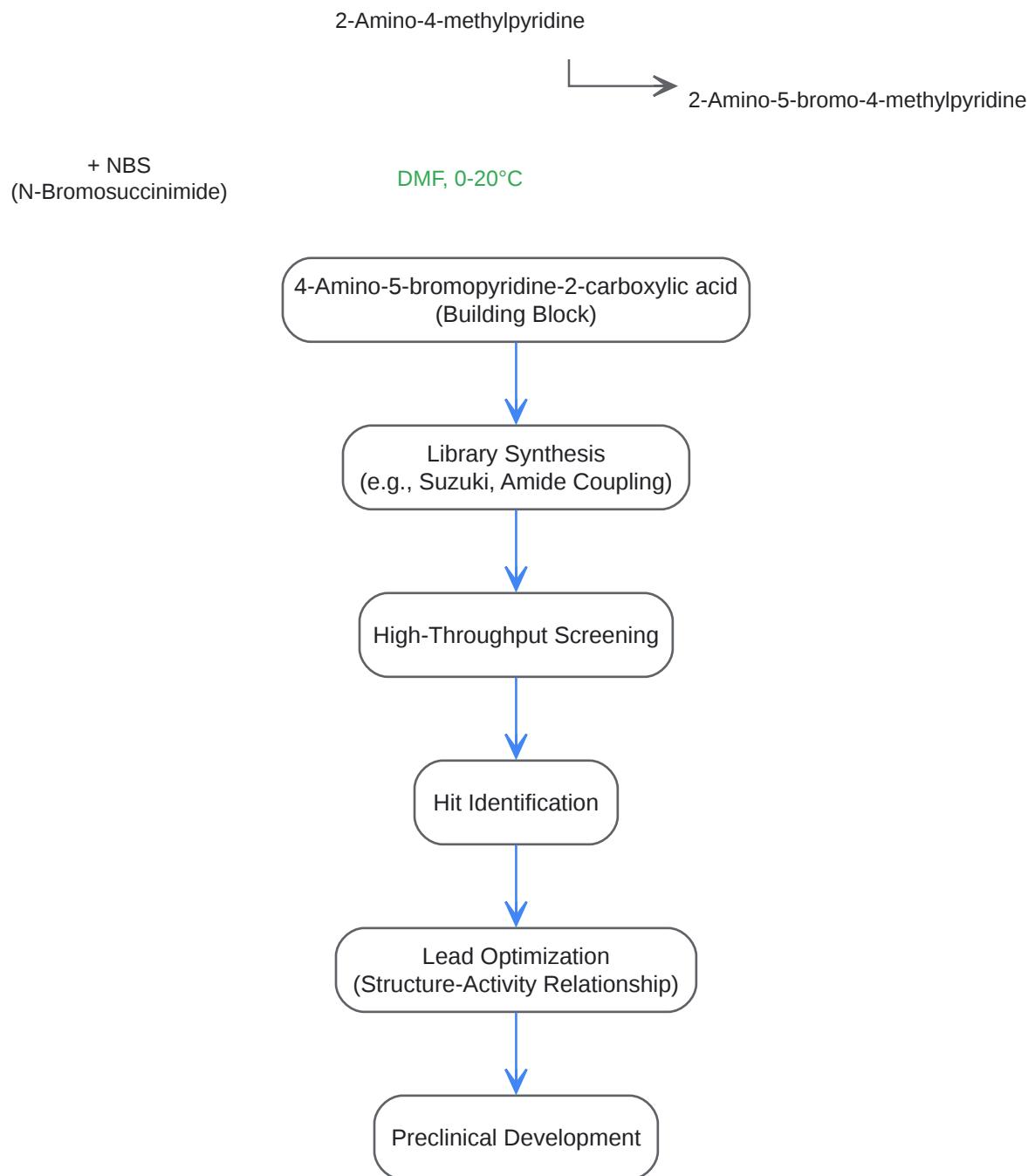
Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[1] The C=O stretch of the carboxylic acid typically appears

as a strong, sharp band between 1710 and 1760 cm^{-1} .^[1] Additionally, N-H stretching vibrations from the amino group would be expected in the region of 3300-3500 cm^{-1} , and C-Br stretching would be observed at lower wavenumbers.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M^+) would be expected at m/z corresponding to the molecular weight (217.02 g/mol), with a characteristic $\text{M}+2$ peak of nearly equal intensity due to the presence of the bromine atom (isotopes ^{79}Br and ^{81}Br). Common fragmentation patterns for carboxylic acids include the loss of OH ($\text{M}-17$) and COOH ($\text{M}-45$).^[2]


Experimental Protocols

While a specific, detailed synthesis protocol for **4-Amino-5-bromopyridine-2-carboxylic acid** is not available in the cited literature, a representative protocol for the synthesis of a structurally similar compound, 2-Amino-5-bromo-4-methylpyridine, is provided below. This protocol illustrates a common method for the selective bromination of an aminopyridine derivative.

Representative Synthesis of a Brominated Aminopyridine Derivative

This protocol is adapted from a method for the synthesis of 2-Amino-5-bromo-4-methylpyridine via electrophilic aromatic substitution using N-Bromosuccinimide (NBS) as the brominating agent.^[3]

Reaction Scheme:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Amino-5-bromopyridine-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b577883#4-amino-5-bromopyridine-2-carboxylic-acid-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com